3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a fused benzothieno-pyrimidinone core. The compound features a 4-chlorophenyl group at the 3-position and a 3-methoxybenzylsulfanyl moiety at the 2-position.
Properties
Molecular Formula |
C24H21ClN2O2S2 |
|---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H21ClN2O2S2/c1-29-18-6-4-5-15(13-18)14-30-24-26-22-21(19-7-2-3-8-20(19)31-22)23(28)27(24)17-11-9-16(25)10-12-17/h4-6,9-13H,2-3,7-8,14H2,1H3 |
InChI Key |
GKTLHMSJDZFWSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl and 3-methoxybenzylsulfanyl groups. Common reagents and conditions include:
Starting Materials: Benzothiophene, chlorophenyl derivatives, methoxybenzyl derivatives.
Reagents: Sulfur, chlorinating agents, methoxylating agents.
Conditions: Elevated temperatures, inert atmosphere, and specific catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine
The compound could be explored for its pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industrial applications, it may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of “3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- The 3-methoxybenzylsulfanyl group combines moderate lipophilicity (from methoxy) with hydrogen-bonding capacity, contrasting with 3-chlorobenzylsulfanyl analogs, which prioritize halogen bonding .
Biological Activity
The compound 3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity based on various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure features a benzothieno-pyrimidine core with functional groups that contribute to its biological activity. The presence of the 4-chlorophenyl and 3-methoxybenzyl groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds with the 4-chlorophenyl moiety. For instance, derivatives exhibiting low micromolar activity against the AKT2/PKBβ kinase have been shown to inhibit glioma cell growth effectively. These compounds demonstrated significant cytotoxicity against glioblastoma cell lines while maintaining low toxicity towards non-cancerous cells .
- Mechanism of Action : The inhibition of AKT signaling pathways is critical in glioma malignancy. Compounds targeting these pathways can potentially lead to improved therapeutic outcomes in cancer treatment.
Antimicrobial Activity
The compound's antimicrobial potential has also been evaluated. Some derivatives with similar structural features displayed moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. These findings suggest that the compound may possess significant antimicrobial properties .
- Inhibition Studies : Compounds were tested for their ability to inhibit urease and acetylcholinesterase (AChE), showing promising results in enzyme inhibition which is crucial for various therapeutic applications.
Case Study 1: Inhibition of Kinases
A study involving a series of pyrano[2,3-c]pyrazoles indicated that compounds similar to the target compound inhibited AKT2/PKBβ specifically among 139 purified kinases tested. The IC50 values for these compounds were reported at approximately 12 μM for AKT2 and 14 μM for AKT1, indicating selective inhibition which is desirable in drug design .
Case Study 2: Antimicrobial Screening
Another investigation into compounds with similar functionalities reported strong inhibitory effects against urease and moderate antibacterial activity against various bacterial strains. This highlights the potential dual-action of such compounds in treating infections and managing enzyme-related disorders .
Data Summary
| Activity Type | Target | IC50 (μM) | Notes |
|---|---|---|---|
| Kinase Inhibition | AKT2 | 12 | Selective inhibition observed |
| Kinase Inhibition | AKT1 | 14 | Potential for targeted cancer therapy |
| Antibacterial Activity | Salmonella typhi | Moderate | Effective against specific bacterial strains |
| Antibacterial Activity | Bacillus subtilis | Strong | Significant antimicrobial properties |
| Enzyme Inhibition | Urease | Strong | Potential therapeutic applications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
